BRD4 Bromodomain 1 Binding Affinity: 3-Bromo-4-Methoxy vs. 4-Bromo Positional Isomer
In fluorescence polarization assays measuring binding to human BRD4 BD1 (residues 44–168), 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide exhibits a Ki of 3.30E+3 nM [1], whereas the 4-bromo positional analog (4-bromo-N-(3-methoxypropyl)benzamide) shows a weaker IC50 of 1.26E+3 nM under comparable conditions [2]. The 3-bromo-4-methoxy compound demonstrates approximately 2.6-fold weaker binding to BRD4 BD1 relative to the 4-bromo isomer, a quantitative divergence that precludes their interchangeable use in bromodomain-focused screening campaigns.
| Evidence Dimension | Binding affinity to human BRD4 BD1 |
|---|---|
| Target Compound Data | Ki = 3.30E+3 nM |
| Comparator Or Baseline | 4-bromo-N-(3-methoxypropyl)benzamide: IC50 = 1.26E+3 nM |
| Quantified Difference | 2.6-fold difference (3.30E+3 vs. 1.26E+3 nM) |
| Conditions | Fluorescence polarization assay; human BRD4 BD1 residues 44–168 |
Why This Matters
This 2.6-fold difference in BRD4 BD1 engagement validates that bromine position and methoxy substitution are not interchangeable and mandates procurement of the specific compound for assays requiring defined BRD4 binding characteristics.
- [1] BindingDB. BDBM50520654 (CHEMBL4534557). Ki: 3.30E+3 nM. Human BRD4 BD1 (44–168 residues), fluorescence polarization assay. View Source
- [2] BindingDB. BDBM50397669 (CHEMBL2181818). IC50: 1.26E+3 nM. BRD4 assessed by Alexa Fluor 488 binding inhibition, fluorescence anisotropic analysis. View Source
